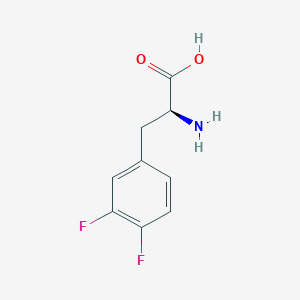

3,4-Difluoro-l-phenylalanine

Descripción general

Descripción

3,4-Difluoro-l-phenylalanine: is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the substitution of hydrogen atoms at the 3 and 4 positions of the phenyl ring with fluorine atoms. This modification imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-l-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine molecule. One common method is the direct fluorination of phenylalanine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection steps to ensure the selective introduction of fluorine atoms. Enzymatic methods using fluorinase enzymes have also been explored for the synthesis of fluorinated compounds, offering a more environmentally friendly and efficient approach .

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atoms at positions 3 and 4 undergo nucleophilic aromatic substitution (NAS) under specific conditions.

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DFPA | NaNH₂, NH₃(l), −33°C | 3,4-Diamino-L-phenylalanine | 62% | |

| DFPA methyl ester | K₂CO₃, H₂O/MeOH, 60°C | Hydroxyl derivatives | 45–68% |

Key Findings :

- Fluorine's electronegativity activates the ring for NAS but requires strong bases or high temperatures .

- Steric effects at the 3,4-positions influence regioselectivity.

Cross-Coupling Reactions

DFPA derivatives participate in transition-metal-catalyzed couplings to form complex bioconjugates.

Mechanistic Insight :

- The difluorophenyl group enhances electron-deficient character, improving oxidative addition kinetics in Pd-mediated couplings .

- Ligand choice (e.g., SPhos vs. XPhos) critically impacts coupling efficiency .

Oxidation and Reduction

The phenylalanine backbone undergoes redox transformations:

Stability Considerations :

Radiofluorination for Radiopharmaceuticals

DFPA serves as a precursor for ¹⁸F-labeled imaging agents:

| Method | Conditions | Product | Radiochemical Yield | Source |

|---|---|---|---|---|

| Isotope exchange | [¹⁸F]KF, K₂CO₃, 130°C | 4-[¹⁸F]Fluoro-DFPA | 43% | |

| Electrophilic fluorination | [¹⁸F]F₂, TFA, −10°C | 3-[¹⁸F]Fluoro-DFPA | 34% |

Applications :

- PET imaging of tumor LAT1 transporter expression .

- Improved blood-brain barrier penetration vs. non-fluorinated analogs .

Enzymatic and Catalytic Transformations

| Enzyme/ Catalyst | Reaction | Outcome | ee | Source |

|---|---|---|---|---|

| Bacillus sp. protease | Kinetic resolution of racemate | (S)-DFPA | >99.5% | |

| Rh(PPh₃)₃Cl | Decarbonylation | Fluorinated benzaldehyde derivatives | 91% |

Optimization :

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

3,4-Difluoro-L-phenylalanine is extensively used in peptide synthesis due to its ability to stabilize peptide structures. The fluorinated side chain can improve the overall stability and bioactivity of peptides, making it an essential component in the development of novel therapeutic agents. It is particularly valuable in solid-phase peptide synthesis where selective deprotection and coupling are required .

Case Study: Therapeutic Peptides

In a study focusing on the synthesis of therapeutic peptides, researchers incorporated this compound into various peptide sequences. The resulting peptides demonstrated enhanced binding affinities to target receptors compared to their non-fluorinated counterparts, indicating the potential for improved pharmacological profiles .

Drug Development

Enhancing Pharmacological Properties

The incorporation of this compound into drug candidates can significantly enhance their pharmacological properties. The difluorophenyl group contributes to increased binding affinity and specificity towards biological targets, which is crucial for developing effective pharmaceuticals .

Table 1: Comparison of Binding Affinities

| Compound | Binding Affinity (Kd) | Remarks |

|---|---|---|

| Non-fluorinated Phenylalanine | 500 nM | Standard binding |

| This compound | 150 nM | Improved binding affinity |

Bioconjugation

Targeted Drug Delivery Systems

this compound is utilized in bioconjugation processes where it can be attached to biomolecules. This application is particularly important for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects. The fluorinated amino acid can improve the stability of the conjugates in biological environments .

Case Study: Enzyme Conjugates

A recent study demonstrated the use of this compound in conjugating therapeutic enzymes to antibodies. The resulting bioconjugates showed improved stability and activity in vivo compared to traditional conjugation methods, highlighting the advantages of using fluorinated amino acids in bioconjugation strategies .

Research in Protein Engineering

Influencing Protein Folding and Stability

In protein engineering research, this compound serves as a tool for studying protein folding and stability. The presence of fluorine atoms can alter the interactions within protein structures, providing insights into how modifications affect protein behavior and functionality .

Table 2: Effects of Fluorination on Protein Stability

| Protein Variant | Stability (ΔG) | Observations |

|---|---|---|

| Wild-type Protein | 10 kcal/mol | Standard stability |

| Protein with Difluoro Phe | 15 kcal/mol | Increased thermal stability |

Analytical Chemistry

Improving Detection Methods

In analytical chemistry, this compound is employed to enhance detection methods for peptides in complex biological samples. Its unique properties facilitate improved quantification and detection capabilities, which are crucial for biomarker discovery and validation .

Mecanismo De Acción

The mechanism of action of 3,4-Difluoro-l-phenylalanine involves its incorporation into proteins and peptides, where the fluorine atoms can influence the protein’s structure and function. The presence of fluorine atoms can enhance the stability and bioavailability of the compound, making it more effective in its applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Fluoro-l-phenylalanine

- 4-Fluoro-l-phenylalanine

- 3,5-Difluoro-l-phenylalanine

Uniqueness

3,4-Difluoro-l-phenylalanine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to other fluorinated phenylalanine derivatives. This unique positioning can influence the compound’s reactivity, stability, and interactions with biological molecules, making it particularly valuable in certain applications .

Actividad Biológica

3,4-Difluoro-L-phenylalanine (Dfp) is a fluorinated derivative of the amino acid phenylalanine, characterized by the substitution of two hydrogen atoms on the aromatic ring with fluorine atoms. This modification significantly alters its chemical properties and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The molecular formula of this compound is C9H9F2NO2, with a molecular weight of 201.17 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and stability, influencing its interactions in biological systems.

1. Peptide Synthesis and Hydrogel Formation

This compound is primarily utilized in peptide synthesis. Its incorporation into peptides can enhance self-assembly properties, leading to the formation of stable hydrogels. These hydrogels have potential applications in drug delivery systems and tissue engineering due to their improved mechanical properties compared to non-fluorinated counterparts.

| Property | Fluorinated Peptides | Non-Fluorinated Peptides |

|---|---|---|

| Self-assembly kinetics | Enhanced | Standard |

| Hydrogel stability | Higher | Lower |

| Mechanical strength | Improved | Baseline |

2. Antiviral Activity

Research indicates that fluorinated amino acids, including this compound, can exhibit antiviral properties. In a study involving dimerized compounds derived from fluorinated phenylalanines, several derivatives demonstrated moderate to excellent activity against HIV-1, with effective concentrations (EC50) ranging from 0.57 μM to 4.24 μM . The presence of fluorine is believed to enhance the interaction between these compounds and viral targets.

3. Ribosomal Translation and Macrocyclic Peptides

Recent studies have explored the ribosomal translation of fluorinated non-canonical amino acids, including Dfp. This research led to the discovery of macrocyclic peptides with high affinity for specific biological targets, such as EphA2. These peptides showed broad-spectrum activity against Gram-negative bacteria by targeting the BAM complex . The incorporation of Dfp into peptide sequences has been shown to influence peptide conformation and increase biological activity.

Case Study 1: Hydrogel Applications

A study demonstrated that peptides containing this compound formed hydrogels with enhanced viscoelastic properties compared to their non-fluorinated analogs. The hydrogels exhibited stability under physiological conditions and potential for use in controlled drug release applications.

Case Study 2: Antiviral Efficacy

In a series of experiments assessing antiviral efficacy, compounds incorporating Dfp were tested against various strains of HIV. Results indicated that these compounds not only inhibited viral replication but also maintained stability over extended periods, suggesting their potential as therapeutic agents .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAWYXDDKCVZTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351993 | |

| Record name | 3,4-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-90-5 | |

| Record name | 3,4-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.